1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol

Fragrance Formulation Volatility Tuning Headspace Performance

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93804-62-7) is a fully hydrogenated naphthalene derivative bearing a primary alcohol (–CH₂OH) at the 2-position and geminal dimethyl groups at the 8-position. It belongs to the octahydro-naphthalene family of synthetic fragrance ingredients, which are valued for their woody, amber, and floral odor profiles.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 93804-62-7
Cat. No. B12666930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol
CAS93804-62-7
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1(CCCC2=C1CC(CC2)CO)C
InChIInChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3
InChIKeyTXYYNNGNKSJORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93804-62-7) Procurement & Selection Guide


1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol (CAS 93804-62-7) is a fully hydrogenated naphthalene derivative bearing a primary alcohol (–CH₂OH) at the 2-position and geminal dimethyl groups at the 8-position . It belongs to the octahydro-naphthalene family of synthetic fragrance ingredients, which are valued for their woody, amber, and floral odor profiles [1]. This compound is supplied as a colorless to pale yellow liquid with a molecular formula of C₁₃H₂₂O and a molecular weight of 194.31 g/mol .

Why Generic Substitution of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol Fails in Fragrance Formulation


Within the octahydro-dimethylnaphthalene family, small structural variations cause profound shifts in olfactory character, substantivity, and physicochemical behavior, making simple in-class interchange unreliable. Research by Vial et al. demonstrated that minor alterations—even remote from the osmophoric group—can completely change the odor profile of methyl hydronaphthyl alcohols [1]. The alcohol functional group in the target compound imparts different volatility, polarity, and hydrogen-bonding capacity compared to its aldehyde and nitrile analogs, which directly affects headspace performance, fragrance longevity, and compatibility with formulation bases [2]. Consequently, procurement decisions must be based on quantitative, comparator-driven evidence rather than assumed class equivalence.

Quantitative Differentiation Evidence for 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol vs. Closest Analogs


Boiling Point and Volatility Profile Comparison vs. Aldehyde Analog (CAS 68991-97-9)

The target alcohol exhibits a higher boiling point than its aldehyde counterpart, indicating lower volatility and potentially longer-lasting base-note character. The boiling point of 1,2,3,4,5,6,7,8-octahydro-8,8-dimethylnaphthalene-2-methanol is 283.9 °C at 760 mmHg , compared with 278.1 °C (predicted) for 1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthaldehyde [1].

Fragrance Formulation Volatility Tuning Headspace Performance

LogP and Lipophilicity Contrast vs. Nitrile Analog (CAS 72928-51-9)

The target alcohol has an expected lower logP than the nitrile analog, reflecting greater polarity and altered partitioning behavior in fragrance formulations. Although an experimentally measured logP for the target compound is not available, the nitrile analog 1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenecarbonitrile (Marine Nitrile) has a reported logP of 3.895 [1]. The aldehyde analog has a predicted logP of 4.35 [2]. The alcohol is expected to have a logP lower than the aldehyde (by ~0.5–1.0 unit) based on the hydrogen-bonding capacity of the –OH group.

Partition Coefficient Formulation Solubility Skin Substantivity

Olfactory Profile Differentiation: Alcohol vs. Aldehyde and Nitrile Analogs

The alcohol form provides a mild, aromatic, naphthalene-base scent profile, contrasting sharply with the strong floral-balsamic character of the aldehyde analog and the citrus-marine-earthiness of the nitrile analog. Specifically, octahydro-8,8-dimethylnaphthalene-2-methanol is described as having a 'mild aromatic scent due to its naphthalene base' . The aldehyde analog (CAS 68991-97-9) exhibits 'floral, balsamic' odor [1] and is used as a muguet (lily-of-the-valley) ingredient. The nitrile analog (CAS 72928-51-9) is characterized by 'citrus and marine notes combined with earthy undertones' [2].

Odor Character Fragrance Accord Design Organoleptic Evaluation

Positional Isomer Differentiation: 2-Methanol vs. 1-Methanol Derivative

The 2-methanol substitution pattern of the target compound confers different reactivity and odor properties compared to the 1-methanol positional isomer. Octahydro-8,8-dimethylnaphthalene-1-methanol (CAS 93840-26-7) is described as a 'colorless or pale yellow liquid' with a 'mildly aromatic' odor and a flash point above 100 °C , while the target 2-methanol isomer has a flash point of 110.1 °C . The SMILES notation confirms the distinct substitution: C(O)C1CC2=C(CC1)CCCC2(C)C for the 2-methanol versus the 1-position attachment for the comparator.

Regioisomerism Structure-Odor Relationship Synthetic Intermediate Utility

Hydrogen-Bonding Functional Group Advantage in Formulation Compatibility

The primary alcohol group (–CH₂OH) in the target compound provides hydrogen-bond donor and acceptor capacity that is absent in the aldehyde and nitrile analogs. This enables the alcohol to participate in hydrogen-bonding interactions with polar formulation excipients, potentially improving solubility in hydroalcoholic systems. The aldehyde analog (CAS 68991-97-9) has only a hydrogen-bond acceptor (carbonyl oxygen), and the nitrile analog (CAS 72928-51-9) has a weakly basic nitrile group with limited hydrogen-bonding capability [1]. The alcohol's reactivity also makes it a versatile intermediate for esterification to form acetate, propionate, or other ester fragrance derivatives [2].

Formulation Solubility Alcohol vs. Aldehyde/Nitrile Esterification Intermediate

Recommended Application Scenarios for 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol Based on Quantitative Differentiation Evidence


Woody-Ambergris Base-Note Fragrance Accords Requiring Prolonged Substantivity

The higher boiling point (283.9 °C) of the target alcohol relative to the aldehyde analog (278.1 °C) supports its use in base-note compositions where slower evaporation and extended fragrance persistence are required [1]. Formulators developing woody, amber, or ambergris-type accords should select this alcohol over the aldehyde when long-lasting background character is the primary performance criterion. The mild aromatic-woody odor profile aligns with the sensory requirements of base notes in fine fragrances and personal care products [2].

Hydroalcoholic Formulation Systems Where Alcohol Compatibility Is Critical

The primary alcohol functional group provides hydrogen-bond donor capacity that enhances solubility in ethanol-water mixtures compared to the nitrile and aldehyde analogs [1]. This makes the target compound preferable for eau de toilette, eau de parfum, and other hydroalcoholic fragrance vehicles where phase separation must be avoided. The lower estimated logP (vs. logP 3.895–4.35 for nitrile/aldehyde analogs) further supports improved partitioning into polar media [2].

Synthetic Intermediate for Ester and Ether Fragrance Derivatives

The –CH₂OH group serves as a reactive handle for esterification (e.g., to acetate, propionate, or benzoate esters) or etherification, enabling the synthesis of fragrance precursors with tailored volatility and odor profiles [1]. This is a key advantage over the aldehyde analog, which cannot be directly esterified, and the nitrile analog, which requires more forcing conditions for functional group interconversion. Procurement for use as a synthetic building block should prioritize this alcohol over the non-alcohol analogs when downstream derivatization is planned [2].

Ambergris-Type Fragrance Composition According to Decalin Alcohol Patent Specifications

Patent literature describes fragrance compositions containing decalin alcohols at 0.0005–10% by mass to impart natural ambergris warmth and softness [1]. The target compound, as a fully hydrogenated naphthalene alcohol, falls within the general structural scope of these decalin alcohol claims. Formulators aiming to replicate or innovate upon this patent-protected technology space should evaluate the target compound as a candidate decalin-type alcohol ingredient, particularly when seeking alternatives to 8-drimanol or other specific decalin alcohols cited in the prior art [2].

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